molecular formula C23H22FN3O3 B610928 Sovesudil CAS No. 1333400-14-8

Sovesudil

Cat. No.: B610928
CAS No.: 1333400-14-8
M. Wt: 407.4 g/mol
InChI Key: PNWBYIFLWUCWKS-UHFFFAOYSA-N
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Description

Sovesudil, also known as PHP-201, is a potent Rho kinase (ROCK) inhibitor. It is primarily used in the treatment of glaucoma, specifically to lower intraocular pressure without causing hyperemia. This compound acts locally and competitively inhibits ATP, making it effective in reducing eye pressure by increasing aqueous humor outflow .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sovesudil involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

Sovesudil undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often studied for their efficacy and safety in different therapeutic applications .

Scientific Research Applications

Sovesudil has a wide range of scientific research applications:

Mechanism of Action

Sovesudil exerts its effects by inhibiting Rho kinase (ROCK) enzymes, specifically ROCK-I and ROCK-II. This inhibition leads to the relaxation of the trabecular meshwork in the eye, increasing aqueous humor outflow and thereby reducing intraocular pressure. The molecular targets include the ROCK enzymes, and the pathways involved are primarily related to cytoskeletal dynamics and cellular contraction .

Comparison with Similar Compounds

Similar Compounds

    Fasudil: Another ROCK inhibitor used primarily for its vasodilatory effects.

    Ripasudil: Used in the treatment of glaucoma, similar to sovesudil.

    Y-27632: A well-known ROCK inhibitor used extensively in research.

Uniqueness of this compound

This compound stands out due to its localized action and minimal systemic exposure, which reduces the risk of side effects commonly associated with ROCK inhibitors. Its ability to lower intraocular pressure without causing hyperemia makes it a preferred choice for treating glaucoma .

Properties

IUPAC Name

propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWBYIFLWUCWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333400-14-8
Record name Sovesudil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333400148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOVESUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23O3R93BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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